1-Octyn-3-one
Overview
Description
1-Octyn-3-one, also known as Oct-1-en-3-one or Amyl vinyl ketone, is the odorant that is responsible for the typical “metallic” smell of metals and blood coming into contact with skin . It has a strong metallic mushroom-like odor .
Synthesis Analysis
This compound is a key intermediate for the synthesis of prostaglandins . It is produced via the fatty acid-oxylipin metabolic cycle through a positive feedback loop . The production of this compound may act as a messenger that induces P. haitanensis to be in a “primed” state and ready for defense by upregulating the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 .Molecular Structure Analysis
The molecular formula of this compound is C8H14O . It has a molecular weight of 126.196 Da .Chemical Reactions Analysis
This compound is the degradative reduction product of the chemical reaction of skin lipid peroxides and Fe2+ . Skin lipid peroxides are formed from skin lipid by oxidation, either enzymatically by lipoxygenases or by air oxygen .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has an optical activity of [α]20/D −6.5°, c = 2 in methylene chloride .Scientific Research Applications
Asymmetric Reduction in Organic Synthesis
1-Octyn-3-one serves as a reactant in the asymmetric reduction of α,β-acetylenic ketones, yielding 1-octyn-3-ol. This process is significant in organic synthesis, particularly in the creation of enantiomerically pure compounds, which have wide-ranging applications in pharmaceuticals and materials science (Midland & Graham, 2003).
Adsorption Processes and Corrosion Inhibition
Research on this compound focuses on its adsorption on iron in HCl solutions, highlighting its potential role in corrosion inhibition. This is crucial in industrial applications where metal corrosion can lead to significant material and financial losses (Bockris & Yang, 1991).
Lipase-Mediated Asymmetric Hydrolysis
The compound has been utilized in studies exploring the lipase-mediated asymmetric hydrolysis of acyloxy derivatives, contributing to the field of enzymatic synthesis and organic chemistry (Shimizu, Kawanami, & Fujisawa, 1992).
Synthesis of Optically Pure Compounds
This compound is used in the synthesis of optically pure (S)-1-Octyn-3-ol. This process is important in creating specific enantiomers of chemical compounds, which can have different biological activities and are vital in the development of chiral drugs (Hashimoto et al., 1991).
Metabolic Activation Studies
This chemical has been a subject of study in metabolic activation, particularly in understanding the interaction of various compounds with biological systems. This has implications for pharmacology and toxicology (White et al., 1984).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
oct-1-yn-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h2H,3,5-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWBNCGEFFHTNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456046 | |
Record name | 1-Octyn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27593-19-7 | |
Record name | 1-Octyn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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